molecular formula C9H5F3O2 B8378871 4-(Trfluorovinyloxy)benzaldehyde

4-(Trfluorovinyloxy)benzaldehyde

Cat. No.: B8378871
M. Wt: 202.13 g/mol
InChI Key: DFPRRKSVQKNEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O and a molecular weight of 174.12 g/mol . The trifluoromethyl (-CF₃) group at the para position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity. This compound is widely utilized as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides) due to its ability to resist oxidative degradation .

Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzaldehyde

InChI

InChI=1S/C9H5F3O2/c10-8(11)9(12)14-7-3-1-6(5-13)2-4-7/h1-5H

InChI Key

DFPRRKSVQKNEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(Trifluoromethyl)benzaldehyde with benzaldehyde derivatives bearing electron-withdrawing or bulky substituents:

Compound Name Substituent Molecular Formula MW (g/mol) Key Applications Notable Properties
4-(Trifluoromethyl)benzaldehyde -CF₃ (para) C₈H₅F₃O 174.12 Pharmaceuticals, agrochemicals High metabolic stability, lipophilic
4-(Trifluoromethoxy)benzaldehyde -OCF₃ (para) C₈H₅F₃O₂ 190.12 Organic synthesis Enhanced polarity, moderate reactivity
4-(4-Nitrophenoxy)benzaldehyde -O-C₆H₄-NO₂ (para) C₁₃H₉NO₄ 259.22 Polymer intermediates Environmental hazard (UN3077)
4-(Bromomethyl)benzaldehyde -CH₂Br (para) C₈H₇BrO 215.05 Crosslinking agent High reactivity, toxicity concerns
DEASB (solvatochromic dye) -CH=CH-NEt₂ (para) C₁₇H₁₇NO 251.33 Optical materials Stokes shift dependent on solvent polarity
Key Observations:
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aldehyde group and increasing electrophilicity. This contrasts with the electron-donating -OCH₃ group in compounds like 4-methoxybenzaldehyde, which decreases aldehyde reactivity .
  • Lipophilicity: -CF₃ increases logP (octanol-water partition coefficient) by ~1.2 compared to unsubstituted benzaldehyde, enhancing membrane permeability .
  • Stability : Fluorine substitution reduces susceptibility to metabolic oxidation, making 4-(Trifluoromethyl)benzaldehyde more stable than 4-(Bromomethyl)benzaldehyde, which degrades under basic conditions .

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